1-(4-Methoxy-2,5-dimethylphenyl)ethanone

概要

説明

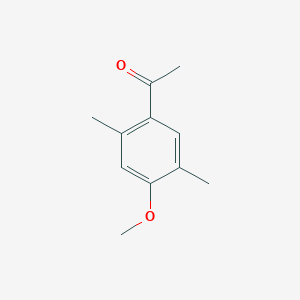

“1-(4-Methoxy-2,5-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .

Molecular Structure Analysis

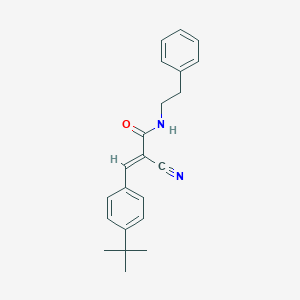

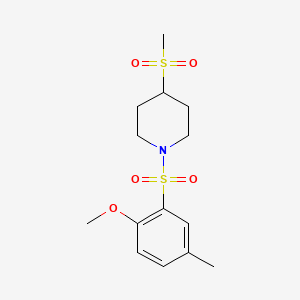

The molecular structure of “1-(4-Methoxy-2,5-dimethylphenyl)ethanone” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a phenyl ring and a methoxy group . The phenyl ring is substituted with two methyl groups .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

1-(4-Methoxy-2,5-dimethylphenyl)ethanone serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates. Its aromatic structure and functional groups make it suitable for designing novel drugs. For instance, modifications of this compound have led to the development of potential anti-inflammatory, antiviral, or anticancer agents .

Flavor and Fragrance Industry

Due to its pleasant aroma, 1-(4-Methoxy-2,5-dimethylphenyl)ethanone finds applications in the flavor and fragrance industry. It contributes to the scent of various products, including perfumes, cosmetics, and food additives. Its anisole-like character imparts a sweet, floral note, making it a sought-after ingredient in perfumery .

Imidazole Derivatives

Researchers have used 1-(4-Methoxy-2,5-dimethylphenyl)ethanone as a precursor in the synthesis of imidazole derivatives. For example, it plays a crucial role in the preparation of compounds with potential biological activities, such as antifungal agents or ligands for metal complexes. The imidazole ring system is versatile and widely explored in medicinal chemistry .

Photophysical Studies

Scientists have investigated the photophysical properties of this compound. Its absorption and emission spectra provide insights into its electronic transitions and fluorescence behavior. Researchers use it as a model system to understand the effects of substituents on optical properties, which can guide the design of luminescent materials .

Analytical Chemistry

1-(4-Methoxy-2,5-dimethylphenyl)ethanone serves as a reference standard in analytical chemistry. Researchers use it to calibrate instruments, validate methods, and quantify other compounds. Its stability and well-defined properties make it a reliable choice for quality control and method development .

Polymer Chemistry

In polymer science, this compound has been explored as a monomer or a functional group for polymerization reactions. Incorporating it into polymer chains can lead to materials with specific properties, such as improved solubility, thermal stability, or optical characteristics. Researchers investigate its compatibility with various polymer matrices .

Safety And Hazards

Based on the safety data sheet of a similar compound, it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . If swallowed or in case of skin or eye irritation, seek medical advice .

特性

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYOEBPABVJBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-2,5-dimethylphenyl)ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2681298.png)

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)

![N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2681314.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2681315.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2681318.png)